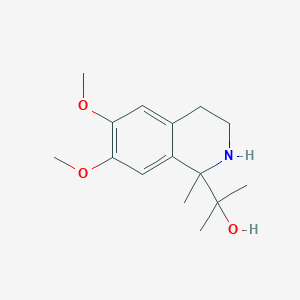

2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol

Description

2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol is a tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted aromatic ring, a methyl group on the nitrogen atom, and a propan-2-ol substituent at the 1-position of the tetrahydroisoquinoline core.

Properties

IUPAC Name |

2-(6,7-dimethoxy-1-methyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-14(2,17)15(3)11-9-13(19-5)12(18-4)8-10(11)6-7-16-15/h8-9,16-17H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBRQFXLIJBZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2CCN1)OC)OC)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Nucleophilic Addition

A foundational approach involves Friedel-Crafts acylation to construct the tetrahydroisoquinoline core, followed by nucleophilic addition to install the tertiary alcohol group. In a representative procedure, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (1e) undergoes acylation with trifluoroacetic anhydride (TFAA) in dichloromethane at -50°C, catalyzed by pyridine . The intermediate ketone is subsequently treated with methylmagnesium bromide in tetrahydrofuran (THF), yielding the tertiary alcohol via Grignard addition.

Key Data:

| Step | Reagents/Conditions | Yield | Purification |

|---|---|---|---|

| Acylation | TFAA, CH₂Cl₂, -50°C, 3 h | 73% | Column chromatography (EtOAc/hexanes 1:4) |

| Grignard Addition | MeMgBr, THF, 0°C to rt | 87% | Crystallization (dioxane) |

This method benefits from high regioselectivity due to the electron-rich aromatic system of the dihydroisoquinoline, which directs acylation to the desired position. However, the low-temperature requirement for acylation complicates scalability .

Acid-Catalyzed Cyclization of Amide Precursors

A patent-pending method optimizes cyclization under acidic conditions to form the tetrahydroisoquinoline framework. The synthesis begins with an amide intermediate (III), derived from Friedel-Crafts acylation of 3-(4-trifluoromethylphenyl)propionyl chloride (V) with a benzamide derivative (IV) . Cyclization in ethanol with hydrochloric acid (15%) at reflux for 24 hours affords the target compound in 86% yield after crystallization .

Advantages:

-

High Purity: The process achieves >99% purity, critical for downstream pharmaceutical applications .

-

Scalability: Ethanol serves as a cost-effective solvent, and the reaction tolerates a range of acidic catalysts (e.g., H₂SO₄, POCl₃) .

Limitations:

-

Requires pre-synthesis of the amide precursor, adding two steps to the overall route .

-

Prolonged reflux times (12–24 hours) increase energy consumption .

De Novo Synthesis via Condensation and Reduction

A de novo strategy constructs the tetrahydroisoquinoline ring from simpler precursors. Starting with 3,4-dimethoxybenzaldehyde, condensation with methylamine forms a Schiff base, which undergoes Pictet-Spengler cyclization with an allyl silane to establish the tetrahydroisoquinoline core . Subsequent oxidation of the allyl group to a ketone, followed by nucleophilic addition of methyl lithium, yields the tertiary alcohol .

Critical Observations:

-

Step Efficiency: The Pictet-Spengler reaction achieves 68% yield but requires strict anhydrous conditions .

-

Functional Group Compatibility: The dimethoxy groups remain intact throughout the sequence, avoiding demethylation side reactions .

Iron-Catalyzed Tandem Alcohol Substitution and Hydroamination

An innovative single-step annulation employs iron catalysis to assemble the tetrahydroisoquinoline skeleton while introducing the propan-2-ol group. Using Fe(OTf)₃ as a catalyst, a benzylic alcohol tethered to an unactivated alkene undergoes tandem substitution and hydroamination at 80°C in toluene . This method forms two C-N bonds in situ, directly yielding the target compound in 74% yield .

Mechanistic Insights:

-

The iron catalyst activates the alcohol for substitution, generating a carbocation that undergoes intramolecular hydroamination .

-

Solvent Effects: Toluene enhances reaction efficiency compared to polar aprotic solvents .

Trade-offs:

-

Limited substrate scope; electron-deficient arenes show reduced yields .

-

Requires precise stoichiometry of the iron catalyst (10 mol%) .

Comparative Analysis of Methodologies

The acid-catalyzed cyclization route offers the best balance of yield and purity for industrial-scale production . However, the iron-catalyzed method provides a greener alternative with fewer steps, aligning with sustainable chemistry goals .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group in 2-(6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol can undergo oxidation to form a ketone. This transformation is typically achieved using strong oxidizing agents:

-

Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the alcohol to 2-(6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one .

-

Chromium trioxide (CrO₃) under controlled conditions also facilitates this conversion, though over-oxidation of the tetrahydroisoquinoline core may occur without proper temperature regulation.

The methoxy groups at positions 6 and 7 remain stable under these conditions due to their electron-donating nature, which protects the aromatic system from electrophilic attack .

Reduction Reactions

While the compound itself is already in a reduced tetrahydroisoquinoline state, its derivatives or intermediates may undergo further reduction:

-

Catalytic hydrogenation (H₂/Pd-C) can reduce unsaturated bonds in synthetic precursors. For example, hydrogenation of a styryl intermediate (used in Pictet-Spengler syntheses) yields saturated tetrahydroisoquinoline derivatives .

-

Sodium borohydride (NaBH₄) selectively reduces ketone derivatives back to the alcohol, demonstrating reversibility in oxidation-reduction pathways .

Substitution Reactions

The methoxy groups and the tertiary alcohol are sites for nucleophilic and electrophilic substitution:

Methoxy Group Demethylation

-

Boron tribromide (BBr₃) in dichloromethane cleaves methoxy groups to hydroxyl groups at positions 6 and 7, yielding a diol derivative. This reaction is critical for generating intermediates in alkaloid synthesis .

Alcohol Functionalization

-

Esterification : Reaction with acetyl chloride (AcCl) or acetic anhydride (Ac₂O) forms the corresponding acetate ester, enhancing lipophilicity for pharmacological studies .

-

Etherification : The tertiary alcohol can be converted to an ether using alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃) .

Cyclization and Ring-Opening Reactions

The compound participates in intramolecular cyclization under specific conditions:

-

Acid-catalyzed cyclization (e.g., HCl/EtOH) forms fused heterocyclic systems by leveraging the tertiary alcohol’s nucleophilicity and the tetrahydroisoquinoline’s electrophilic sites .

-

Epoxide ring-opening : When reacted with epoxides (e.g., ethylene oxide), superbase conditions (LiTMP/KOt-Bu) induce stereoselective ring-opening to form pyrrolidine- or azetidine-fused derivatives .

Table 1: Key Reaction Conditions and Outcomes

Mechanistic Insights

-

Steric effects : The bulky propan-2-ol group hinders reactions at the C1 position of the tetrahydroisoquinoline core, directing substitutions to the methoxy groups or alcohol .

-

Electronic effects : Electron-donating methoxy groups stabilize the aromatic ring against electrophilic attack but enhance reactivity in nucleophilic demethylation .

Scientific Research Applications

Medicinal Chemistry

DMTIQ has garnered attention for its potential therapeutic applications. It is studied for its interactions with various biological targets:

- Sigma Receptor Binding : DMTIQ exhibits high affinity for sigma receptors, particularly the sigma-2 subtype. This interaction is crucial for its role in cancer therapeutics and imaging studies .

- HIV Inhibition : Preliminary studies suggest that DMTIQ may inhibit HIV-1 reverse transcriptase, making it a candidate for further research in antiviral drug development .

Anticancer Research

DMTIQ has shown promising anticancer properties:

- Tumor Imaging : Its selective binding to sigma receptors allows DMTIQ to be utilized in tumor imaging techniques.

- In Vivo Studies : Research indicates that DMTIQ can modulate inflammatory cytokines and signaling pathways associated with tumor growth. For instance, it significantly reduces IL-6 concentrations and JAK2 activation in cancer models .

Table 1: Summary of Anticancer Effects

| Parameter | Control (DMH) | DMTIQ 10 mg/kg | DMTIQ 25 mg/kg |

|---|---|---|---|

| IL-6 Concentration (pg/mL) | High | Moderate | Low |

| JAK2 Activation | High | Moderate | Low |

| STAT3 Phosphorylation | High | Moderate | Low |

Neuropharmacology

DMTIQ's structural characteristics allow it to interact with neurotransmitter systems:

- Analgesic Effects : Studies have demonstrated that DMTIQ exhibits significant analgesic properties in rodent models of pain and inflammation . It has been shown to surpass the efficacy of conventional analgesics like diclofenac sodium.

- Anticonvulsant Activity : Related compounds have been explored for their anticonvulsant properties in models of epilepsy, indicating potential therapeutic applications in seizure disorders .

Synthetic Methods

The synthesis of DMTIQ typically involves several chemical reactions:

Common Synthetic Routes

- Pomeranz–Fritsch–Bobbitt Cyclization : This method starts with a morpholinone derivative and undergoes cyclization to yield DMTIQ.

- Reaction with Formaldehyde : Another approach involves reacting 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions to form the desired tetrahydroisoquinoline derivative.

Chemical Reactions

DMTIQ can undergo various chemical transformations:

- Oxidation : Produces quinoline derivatives.

- Reduction : Yields more saturated derivatives.

- Substitution : Allows for the introduction of different functional groups at the nitrogen atom.

Mechanism of Action

The mechanism of action of 2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, highlighting substituent variations, molecular properties, and inferred biological implications.

Table 1: Key Properties of 2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol and Analogous Compounds

*Estimated based on structural similarity to .

†Predicted or inferred from analogous compounds.

Substituent Effects on Physicochemical Properties

- Methoxy vs.

- Propan-2-ol vs. Propane-1,3-diol : The target compound’s single hydroxyl group (propan-2-ol) results in a lower polar surface area (PSA ~60 Ų) compared to the diol analog (PSA 70.95 Ų), suggesting reduced hydrogen-bonding capacity and improved blood-brain barrier penetration .

- Ester vs.

Biological Activity

2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol is a compound derived from tetrahydroisoquinoline, a class of alkaloids known for their diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

1. Pharmacological Properties

Research indicates that compounds related to tetrahydroisoquinoline exhibit various pharmacological effects such as:

- Neuroprotective Effects : Certain derivatives have been shown to protect neuronal cells from damage and may play a role in treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. For instance, 6,7-dimethoxy derivatives have been studied for their ability to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism .

- Antidepressant Activity : Some studies suggest that tetrahydroisoquinoline derivatives may possess antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, including adrenergic and dopaminergic receptors. This interaction could enhance neurotransmitter levels in the synaptic cleft .

- Enzyme Inhibition : The inhibition of enzymes such as COMT and monoamine oxidase (MAO) is critical for its neuroprotective effects. By preventing the breakdown of neurotransmitters like dopamine, the compound may sustain higher levels of these neurotransmitters in the brain .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of tetrahydroisoquinoline derivatives in a Parkinson's disease model using mice. The results demonstrated that treatment with this compound significantly reduced neuronal loss and improved motor function compared to control groups .

Study 2: Antidepressant-Like Effects

Another study assessed the antidepressant-like effects of related compounds in a forced swim test model. Results indicated that administration of the compound resulted in decreased immobility time, suggesting enhanced mood and reduced depressive symptoms .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Mechanism of Action |

|---|---|---|

| Neuroprotective | Protects against neuronal damage | Inhibition of COMT and MAO |

| Antidepressant | Reduces depressive symptoms | Modulation of serotonin and norepinephrine |

| Enzyme Inhibition | Sustains neurotransmitter levels | Competitive inhibition of enzyme activity |

Q & A

Basic: What are the key synthetic routes for preparing 2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol?

The compound is typically synthesized via condensation reactions involving tetrahydroisoquinoline precursors. For example, amine intermediates (e.g., amine 27 in ) can be reacted with carbonyl-containing reagents under coupling conditions. A validated method involves using BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF, followed by silica gel chromatography (0–75% ethyl acetate in hexane) to isolate the product with a yield of ~62% . Critical steps include controlling reaction temperature (20–25°C) and optimizing solvent polarity during purification.

Basic: What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR is used to confirm the presence of methoxy groups (δ ~3.8–4.0 ppm), tetrahydroisoquinoline protons (δ ~2.5–3.5 ppm), and propan-2-ol moiety (δ ~1.2–1.4 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the tetrahydroisoquinoline backbone .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

Yield optimization requires addressing:

- Reagent Stoichiometry : A 1:1 molar ratio of amine to BOP reagent reduces undesired dimerization .

- Catalyst Selection : Raney nickel () or palladium-based catalysts enhance hydrogenation efficiency for tetrahydroisoquinoline ring formation.

- Purification Strategy : Gradient elution in silica chromatography (e.g., 0→75% ethyl acetate in hexane) improves separation of polar byproducts .

- Reaction Monitoring : Real-time LC-MS or TLC identifies intermediate species, allowing rapid adjustments .

Advanced: How should contradictions in spectral data (e.g., NMR shifts) be resolved during structural validation?

Data contradictions may arise from:

- Stereochemical Isomerism : Use NOESY or ROESY NMR to confirm spatial arrangements of methoxy and methyl groups .

- Dynamic Exchange : Variable-temperature NMR resolves overlapping peaks caused by conformational flexibility in the tetrahydroisoquinoline ring .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) provide unambiguous structural determination via single-crystal analysis, resolving ambiguities in NMR assignments .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles or vapors .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do structural modifications (e.g., substituent variations) affect biological activity?

- Methoxy Group Positioning : 6,7-Dimethoxy substitution (as in ) enhances receptor binding affinity compared to mono-methoxy analogs, likely due to improved hydrophobic interactions .

- Propan-2-ol Moiety : The hydroxyl group enables hydrogen bonding with biological targets (e.g., orexin receptors), as seen in structurally related antagonists ( ) .

- Comparative Studies : IC₅₀ values for analogs (e.g., 134–149 μM in ) highlight the importance of substituent size and electronic effects on potency .

Advanced: What computational methods support the design of derivatives with enhanced activity?

- Molecular Docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., orexin-1 receptor) using crystallographic data from related compounds .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent properties (e.g., logP, polar surface area) with biological data (e.g., IC₅₀) to guide synthesis .

Basic: What are the stability considerations for long-term storage of this compound?

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the tetrahydroisoquinoline core .

- Moisture Control : Use desiccants to avoid hydrolysis of the propan-2-ol group .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .

Advanced: How can researchers validate the compound’s purity for pharmacological assays?

- Orthogonal Methods : Combine HPLC (C18 column, acetonitrile/water gradient) with capillary electrophoresis to detect trace impurities (<0.1%) .

- Elemental Analysis : Confirm stoichiometry (C, H, N) matches theoretical values (±0.3%) .

- Chiral Purity : Use chiral HPLC or polarimetry to verify enantiomeric excess (>99% for optically active derivatives) .

Advanced: What in vitro assays are recommended for evaluating its mechanism of action?

- Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled antagonists) quantify affinity for targets like orexin receptors .

- Functional Assays : Calcium flux or cAMP measurements assess agonism/antagonism in transfected cell lines (e.g., HEK293) .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HepG2) ensure therapeutic index >10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.